ethyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate
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Overview
Description
Ethyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of aromatic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by its unique structure, which includes a chromen-2-one core substituted with ethyl, methyl, and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-ol and ethyl 2-bromo-2-phenylacetate.
Etherification Reaction: The chromen-7-ol is reacted with ethyl 2-bromo-2-phenylacetate in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether linkage, resulting in the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The phenyl and ethyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of ethyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate involves its interaction with specific molecular targets and pathways. The compound’s chromen-2-one core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial DNA gyrase, leading to antimicrobial effects, or interact with inflammatory pathways to exert anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate
Uniqueness
Ethyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and phenyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxy-2-phenylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-4-15-13-19(23)27-20-14(3)18(12-11-17(15)20)26-21(22(24)25-5-2)16-9-7-6-8-10-16/h6-13,21H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHONSOWAAXCTGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C3=CC=CC=C3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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